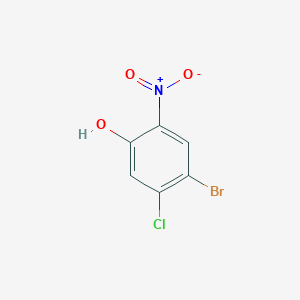![molecular formula C11H14F3N3 B2576751 4-Methyl-6-[4-(trifluoromethyl)piperidin-1-yl]pyrimidine CAS No. 2415582-67-9](/img/structure/B2576751.png)
4-Methyl-6-[4-(trifluoromethyl)piperidin-1-yl]pyrimidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Methyl-6-[4-(trifluoromethyl)piperidin-1-yl]pyrimidine, also known as MPTP, is a synthetic compound that has gained significant attention in scientific research due to its unique properties. MPTP is a potent inhibitor of mitochondrial complex I, which makes it a valuable tool in studying the mechanisms of Parkinson's disease.
作用机制
4-Methyl-6-[4-(trifluoromethyl)piperidin-1-yl]pyrimidine's mechanism of action involves the inhibition of mitochondrial complex I, which is a key enzyme in the electron transport chain. This leads to the accumulation of reactive oxygen species, which causes oxidative stress and ultimately leads to the selective destruction of dopaminergic neurons in the substantia nigra. This mimics the pathology of Parkinson's disease in animal models.
Biochemical and Physiological Effects:
This compound has several biochemical and physiological effects. It selectively destroys dopaminergic neurons in the substantia nigra, leading to a decrease in dopamine levels in the brain. This results in the characteristic motor symptoms of Parkinson's disease, such as tremors, rigidity, and bradykinesia. This compound also causes oxidative stress, which can lead to inflammation and cell death.
实验室实验的优点和局限性
4-Methyl-6-[4-(trifluoromethyl)piperidin-1-yl]pyrimidine has several advantages for lab experiments. It is a potent and selective inhibitor of mitochondrial complex I, which makes it a valuable tool in studying the mechanisms of Parkinson's disease. It also mimics the pathology of Parkinson's disease in animal models, which allows researchers to test potential treatments. However, this compound has several limitations. It is highly toxic and can cause irreversible damage to the brain, which limits its use in human studies. It also has a short half-life, which makes it difficult to administer in animal studies.
未来方向
There are several future directions for research involving 4-Methyl-6-[4-(trifluoromethyl)piperidin-1-yl]pyrimidine. One direction is to develop safer and more selective inhibitors of mitochondrial complex I that can be used in human studies. Another direction is to study the effects of this compound on other brain regions and neurotransmitter systems. This could provide insights into the broader effects of mitochondrial dysfunction on brain function. Additionally, researchers could use this compound to study the mechanisms of other neurodegenerative disorders, such as Alzheimer's disease and Huntington's disease.
合成方法
The synthesis method of 4-Methyl-6-[4-(trifluoromethyl)piperidin-1-yl]pyrimidine involves several steps. The first step is the preparation of 4-trifluoromethylpiperidine, which is achieved by reacting 4-piperidone with trifluoromethyl iodide in the presence of a base. The resulting product is then reacted with 4-chloro-6-methylpyrimidine in the presence of a base to yield this compound. The overall yield of this synthesis method is around 30%.
科学研究应用
4-Methyl-6-[4-(trifluoromethyl)piperidin-1-yl]pyrimidine is widely used in scientific research as a tool to study Parkinson's disease. Parkinson's disease is a neurodegenerative disorder that is characterized by the loss of dopaminergic neurons in the substantia nigra of the brain. This compound is a potent inhibitor of mitochondrial complex I, which leads to the selective destruction of dopaminergic neurons in the substantia nigra, mimicking the pathology of Parkinson's disease in animal models. This makes this compound a valuable tool in studying the mechanisms of Parkinson's disease and developing potential treatments.
属性
IUPAC Name |
4-methyl-6-[4-(trifluoromethyl)piperidin-1-yl]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14F3N3/c1-8-6-10(16-7-15-8)17-4-2-9(3-5-17)11(12,13)14/h6-7,9H,2-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIYUGRAQZOTXCR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=N1)N2CCC(CC2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14F3N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

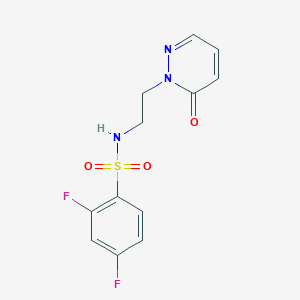



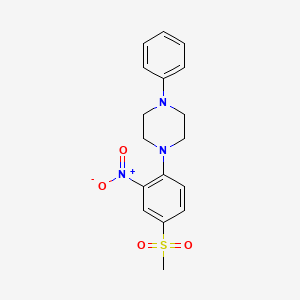
![N,N'-((3aR,4S,7R,7aS)-5-isopropyl-2,2-dimethyl-3a,4,7,7a-tetrahydrobenzo[d][1,3]dioxole-4,7-diyl)dibenzamide (racemic)](/img/structure/B2576676.png)
![N-(3,4-dimethylphenyl)-2-[3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]acetamide](/img/structure/B2576677.png)
![2-[4-(3,5-Dichlorobenzenesulfonamido)phenyl]acetic acid](/img/structure/B2576682.png)
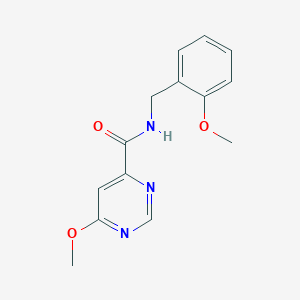
![N-[2-(5-Oxopyrrolidin-2-yl)phenyl]prop-2-enamide](/img/structure/B2576684.png)
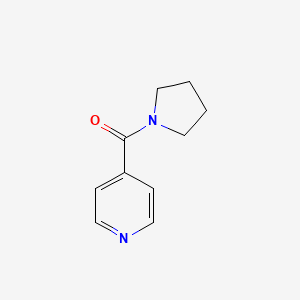
![N-[2-(4-chlorophenyl)ethyl]-3-[1-[2-(4-fluoroanilino)-2-oxoethyl]-2,4-dioxothieno[3,2-d]pyrimidin-3-yl]propanamide](/img/no-structure.png)
![[2-(4-Chloro-2-fluoroanilino)-2-oxoethyl] 4-methylbenzoate](/img/structure/B2576689.png)
